molecular formula C7H7N3O3S B12867466 2-Aminobenzo[d]oxazole-7-sulfonamide

2-Aminobenzo[d]oxazole-7-sulfonamide

Cat. No.: B12867466
M. Wt: 213.22 g/mol
InChI Key: QEGLIFGBWXNJRJ-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core substituted with an amino group at position 2 and a sulfonamide group at position 6. The benzo[d]oxazole scaffold consists of a benzene ring fused with an oxazole ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C7H7N3O3S/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H,(H2,8,10)(H2,9,11,12)

InChI Key

QEGLIFGBWXNJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]oxazole-7-sulfonamide can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with sulfonamide derivatives under specific conditions. For instance, a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide can yield benzoxazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction, providing rapid access to functionalized benzoxazole derivatives .

Industrial Production Methods

Industrial production of 2-Aminobenzo[d]oxazole-7-sulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free and solvent-free reactions, is often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound serves as a probe for studying enzyme functions and interactions with biological macromolecules.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This interaction can modulate various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Properties Safety Considerations
2-Aminobenzo[d]oxazole-7-sulfonamide Benzo[d]oxazole -NH₂ (C2), -SO₂NH₂ (C7) C₇H₇N₃O₃S 213.21 g/mol Potential pharmacological activity Likely requires PPE (inferred)
2-Aminobenzamides Benzamide -NH₂ Varies Varies Glycosylation engineering studies Not specified
Sulfone 2-Aminobenzimidazole Derivatives Benzimidazole -NH₂, -SO₂- Varies Varies Coordination complexes, bioactivity Not specified
2-Aminobenzothiazole Benzothiazole -NH₂ C₇H₆N₂S 150.20 g/mol Industrial applications Requires PPE, ventilation
DAABD-Cl Benzooxadiazole -Cl, -SO₂N(CH₂)₂N(CH₃)₂ C₁₀H₁₃ClN₄O₃S 328.75 g/mol Proteome analysis Toxic decomposition products
2-tert-butyl-6-chlorobenzo[d]oxazole-7-sulfonamide Benzo[d]oxazole -Cl (C6), -SO₂NH₂ (C7), -C(CH₃)₃ (C2) C₁₁H₁₃ClN₂O₃S 288.75 g/mol High lipophilicity (inferred) Increased metabolic stability

Key Research Findings

Electronic Properties: The benzo[d]oxazole core in 2-Aminobenzo[d]oxazole-7-sulfonamide provides a rigid, planar structure, enhancing π-π stacking interactions compared to benzamides or benzothiazoles .

Safety Profiles: 2-Aminobenzothiazole () mandates strict safety protocols (e.g., PPE, ventilation), implying that the target compound’s sulfonamide group may require similar precautions .

Divergences and Unique Features

  • Substituent Effects: The tert-butyl group in 2-tert-butyl-6-chlorobenzo[d]oxazole-7-sulfonamide () increases lipophilicity, whereas the amino group in the target compound may enhance hydrogen-bonding capacity .
  • Reactivity: DAABD-Cl’s dimethylaminoethyl-sulfonamide side chain () confers water solubility, contrasting with simpler sulfonamide substituents in the target compound .
  • Toxicity : Benzothiazoles () release toxic gases upon decomposition, while sulfonamides like the target compound may instead produce sulfonic acids or ammonia .

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